molecular formula C6H13NO4 B8285318 Ethyl 1,3-dihydroxypropan-2-yl-carbamate

Ethyl 1,3-dihydroxypropan-2-yl-carbamate

Katalognummer: B8285318
Molekulargewicht: 163.17 g/mol
InChI-Schlüssel: SDTKRHVKDWELQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1,3-dihydroxypropan-2-yl-carbamate is a useful research compound. Its molecular formula is C6H13NO4 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1,3-dihydroxypropan-2-yl-carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1,3-dihydroxypropan-2-yl-carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C6H13NO4

Molekulargewicht

163.17 g/mol

IUPAC-Name

ethyl N-(1,3-dihydroxypropan-2-yl)carbamate

InChI

InChI=1S/C6H13NO4/c1-2-11-6(10)7-5(3-8)4-9/h5,8-9H,2-4H2,1H3,(H,7,10)

InChI-Schlüssel

SDTKRHVKDWELQY-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)NC(CO)CO

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the potential of ethyl 1,3-dihydroxypropan-2-yl-carbamate derivatives in anticancer therapies. These compounds have shown selective cytotoxicity towards various cancer cell lines, indicating their potential as chemotherapeutic agents. For instance, derivatives of this compound have been tested for their ability to inhibit cell proliferation and induce apoptosis in cancer cells, demonstrating promising results in vitro .

2. Enzyme Inhibition
Ethyl 1,3-dihydroxypropan-2-yl-carbamate has been investigated for its enzyme inhibitory properties. Notably, it has been found to inhibit fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This inhibition can lead to increased levels of these signaling molecules, potentially offering therapeutic benefits for conditions such as chronic pain and anxiety disorders .

3. Antimicrobial Properties
The compound has also shown antimicrobial activity against various pathogens. Studies indicate that derivatives of ethyl 1,3-dihydroxypropan-2-yl-carbamate exhibit effective antibacterial properties against strains like Escherichia coli and Staphylococcus aureus, making them candidates for developing new antibiotics .

Polymer Science Applications

1. Synthesis of Thermoplastic Poly(ester-urethane)s
Ethyl 1,3-dihydroxypropan-2-yl-carbamate is utilized as a building block in the synthesis of thermoplastic poly(ester-urethane)s (TPEUs). These materials are characterized by their tunable mechanical properties and biodegradability, making them suitable for various applications including biomedical devices and packaging materials. The incorporation of this compound allows for the modulation of thermal and mechanical properties of the resulting polymers .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSelective toxicity towards cancer cell lines
Enzyme InhibitionInhibition of FAAH leading to increased endocannabinoid levels
AntimicrobialEffective against E. coli and S. aureus

Vorbereitungsmethoden

Reaction Mechanism and Stoichiometry

The reaction proceeds via a two-step mechanism:

  • Deprotonation : A base (e.g., triethylamine or sodium hydroxide) deprotonates the amine group of 1,3-dihydroxypropan-2-amine, enhancing its nucleophilicity.

  • Nucleophilic Substitution : The activated amine attacks ethyl chloroformate, displacing chloride and forming the carbamate linkage.

Stoichiometric ratios typically employ a 1:1 molar ratio of amine to ethyl chloroformate, with a 10–20% excess of base to ensure complete deprotonation. Side products, such as urea derivatives, are minimized by maintaining anhydrous conditions and low temperatures (0–5°C).

Optimization Strategies

  • Base Selection : Triethylamine (Et₃N) is preferred for its moderate basicity and solubility in organic solvents. Alternatives like N,N-diisopropylethylamine (DIPEA) offer improved lipophilicity for heterogeneous reactions but may complicate purification.

  • Solvent Systems : Dichloromethane (DCM) and tetrahydrofuran (THF) are common solvents due to their inertness and ability to dissolve both reactants. Micellar catalysis using Triton X-100 (2–10 wt%) in water has been explored to enhance reaction homogeneity and reduce organic solvent use.

  • Temperature Control : Reactions are typically conducted at 0–25°C to suppress side reactions like over-alkylation.

Table 1: Representative Reaction Conditions

ParameterOptimal RangeImpact on Yield
Temperature0–5°CMaximizes selectivity
Base (Et₃N) Equivalents1.1–1.3 eqEnsures complete deprotonation
SolventDCM/Water (micellar)Improves phase separation
Reaction Time2–24 hoursBalances conversion and side reactions

Spectroscopic Characterization

Post-synthesis validation relies on NMR, IR, and mass spectrometry. Key spectral signatures include:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) :

    • δ 4.12 (m, 2H, CH₂OCO)

    • δ 3.88–3.57 (m, 4H, CH₂OH)

    • δ 1.64 (d, J = 6.8 Hz, 3H, CH₃CH₂)

  • ¹³C NMR :

    • δ 170.10 (C=O)

    • δ 70.5 (C-OH)

Infrared Spectroscopy (IR)

  • Strong absorption at 1690 cm⁻¹ (C=O stretch) and 3347 cm⁻¹ (O-H stretch).

Comparative Analysis of Methods

Table 2: Method Comparison

MetricAmine-Chloroformate MethodUrea-Ethanol Method
Yield70–90%Not reported
Purity>95% (HPLC)Requires distillation
ScalabilityLaboratory-scaleIndustrial potential
Environmental ImpactModerate (organic solvents)Low (aqueous phase)

Q & A

Q. What are the optimal synthetic routes and purification strategies for Ethyl 1,3-dihydroxypropan-2-yl-carbamate to ensure high yield and purity?

  • Methodological Answer : Synthesis should involve carbamate formation via reaction of 1,3-dihydroxypropan-2-amine with ethyl chloroformate under inert conditions (e.g., nitrogen atmosphere). Maintain temperatures between 0–5°C to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) is recommended. Monitor reaction progress by TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and confirm structure via 1H^1H-NMR (e.g., characteristic carbamate proton at δ 4.1–4.3 ppm) .

Q. How can researchers ensure safe handling and disposal of Ethyl 1,3-dihydroxypropan-2-yl-carbamate in laboratory settings?

  • Methodological Answer : Use PPE compliant with EN 166 (EU) or NIOSH (US) standards: nitrile gloves (tested for chemical permeation), face shields, and safety goggles. Avoid ignition sources (P210) due to potential flammability . Dispose of waste via neutralization (e.g., dilute acetic acid for basic residues) followed by incineration in licensed facilities. Document disposal according to local hazardous waste regulations .

Q. What analytical techniques are essential for characterizing Ethyl 1,3-dihydroxypropan-2-yl-carbamate, and how should data be interpreted?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm molecular structure. Carbamate carbonyl signals typically appear at δ 155–160 ppm in 13C^{13}C-NMR.
  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 210–230 nm) to assess purity. Retention times can be calibrated against known standards .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]+^+) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for Ethyl 1,3-dihydroxypropan-2-yl-carbamate across different experimental models?

  • Methodological Answer : Perform meta-analysis using tools like RevMan or R to aggregate data from independent studies. Apply sensitivity analysis to identify outliers or confounding variables (e.g., solvent effects, cell line variability). Validate findings via orthogonal assays (e.g., in vitro enzymatic inhibition vs. whole-cell assays) .

Q. What advanced computational methods are suitable for predicting the structure-activity relationship (SAR) of Ethyl 1,3-dihydroxypropan-2-yl-carbamate derivatives?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., acetylcholinesterase). Pair with QSAR models (DRAGON descriptors) to correlate lipophilicity (logP) with bioactivity. Validate predictions via synthesis and testing of prioritized derivatives .

Q. How can HPLC-based lipophilicity determination (log k) inform the design of Ethyl 1,3-dihydroxypropan-2-yl-carbamate analogs with improved pharmacokinetic properties?

  • Methodological Answer : Measure log k using a C18 column with isocratic elution (methanol:buffer = 70:30, pH 7.4). Correlate retention times with octanol-water partition coefficients (logP) to predict blood-brain barrier permeability. Optimize analogs by introducing hydrophilic groups (e.g., hydroxyls) to reduce logP for enhanced solubility .

Data Analysis and Experimental Design

Q. What statistical methods are critical for analyzing dose-response data in toxicity studies of Ethyl 1,3-dihydroxypropan-2-yl-carbamate?

  • Methodological Answer : Use nonlinear regression (GraphPad Prism) to calculate IC50_{50} values. Apply ANOVA with post-hoc Tukey tests to compare treatment groups. Report confidence intervals (95%) and effect sizes to assess clinical relevance .

Q. How should researchers design experiments to investigate the metabolic stability of Ethyl 1,3-dihydroxypropan-2-yl-carbamate in hepatic microsomes?

  • Methodological Answer : Incubate the compound with rat/human liver microsomes (1 mg/mL protein) in NADPH-regenerating systems. Quantify parent compound depletion via LC-MS/MS at 0, 15, 30, and 60 minutes. Calculate half-life (t1/2_{1/2}) using first-order kinetics. Include control samples without NADPH to distinguish enzymatic vs. non-enzymatic degradation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.